molecular formula C24H22N6O B11965298 N'-[(E)-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)methylidene]-4,5-dihydro-1H-benzo[g]indazole-3-carbohydrazide

N'-[(E)-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)methylidene]-4,5-dihydro-1H-benzo[g]indazole-3-carbohydrazide

Cat. No.: B11965298
M. Wt: 410.5 g/mol
InChI Key: IFYKWZHZDHIOJY-AFUMVMLFSA-N
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Description

N’-[(E)-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)methylidene]-4,5-dihydro-1H-benzo[g]indazole-3-carbohydrazide is a complex organic compound that belongs to the class of hydrazide-hydrazones. These compounds are known for their diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties . The compound’s structure features a pyrazole ring linked to an indazole moiety, which contributes to its unique chemical and biological properties.

Preparation Methods

The synthesis of N’-[(E)-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)methylidene]-4,5-dihydro-1H-benzo[g]indazole-3-carbohydrazide typically involves the condensation of 3,5-dimethyl-1-phenyl-1H-pyrazole-4-carbaldehyde with 4,5-dihydro-1H-benzo[g]indazole-3-carbohydrazide under acidic or basic conditions . The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified by recrystallization. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

N’-[(E)-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)methylidene]-4,5-dihydro-1H-benzo[g]indazole-3-carbohydrazide undergoes various chemical reactions, including:

Scientific Research Applications

N’-[(E)-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)methylidene]-4,5-dihydro-1H-benzo[g]indazole-3-carbohydrazide has several scientific research applications:

Mechanism of Action

The mechanism of action of N’-[(E)-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)methylidene]-4,5-dihydro-1H-benzo[g]indazole-3-carbohydrazide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and proteins involved in cell proliferation and survival, leading to apoptosis (programmed cell death) in cancer cells . It also interacts with microbial cell membranes, disrupting their integrity and leading to cell death .

Comparison with Similar Compounds

N’-[(E)-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)methylidene]-4,5-dihydro-1H-benzo[g]indazole-3-carbohydrazide can be compared with other similar compounds, such as:

These compounds share similar structural features but differ in their functional groups and biological activities. The unique combination of the pyrazole and indazole rings in N’-[(E)-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)methylidene]-4,5-dihydro-1H-benzo[g]indazole-3-carbohydrazide contributes to its distinct chemical and biological properties.

Properties

Molecular Formula

C24H22N6O

Molecular Weight

410.5 g/mol

IUPAC Name

N-[(E)-(3,5-dimethyl-1-phenylpyrazol-4-yl)methylideneamino]-4,5-dihydro-2H-benzo[g]indazole-3-carboxamide

InChI

InChI=1S/C24H22N6O/c1-15-21(16(2)30(29-15)18-9-4-3-5-10-18)14-25-28-24(31)23-20-13-12-17-8-6-7-11-19(17)22(20)26-27-23/h3-11,14H,12-13H2,1-2H3,(H,26,27)(H,28,31)/b25-14+

InChI Key

IFYKWZHZDHIOJY-AFUMVMLFSA-N

Isomeric SMILES

CC1=C(C(=NN1C2=CC=CC=C2)C)/C=N/NC(=O)C3=C4CCC5=CC=CC=C5C4=NN3

Canonical SMILES

CC1=C(C(=NN1C2=CC=CC=C2)C)C=NNC(=O)C3=C4CCC5=CC=CC=C5C4=NN3

Origin of Product

United States

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